molecular formula C11H16ClN B2414982 [1-(3-methylbenzyl)cyclopropyl]amine hydrochloride CAS No. 30035-77-9; 92146-66-2

[1-(3-methylbenzyl)cyclopropyl]amine hydrochloride

Cat. No.: B2414982
CAS No.: 30035-77-9; 92146-66-2
M. Wt: 197.71
InChI Key: DJQQPGALHURPQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(3-methylbenzyl)cyclopropyl]amine hydrochloride is a chemical compound with the molecular formula C11H15N.ClH. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyclopropane ring attached to a benzyl group, which is further substituted with a methyl group at the third position.

Preparation Methods

The synthesis of [1-(3-methylbenzyl)cyclopropyl]amine hydrochloride involves several steps. One common method includes the reaction of 3-methylbenzyl chloride with cyclopropanamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

[1-(3-methylbenzyl)cyclopropyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles like halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

[1-(3-methylbenzyl)cyclopropyl]amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1-(3-methylbenzyl)cyclopropyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

[1-(3-methylbenzyl)cyclopropyl]amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

30035-77-9; 92146-66-2

Molecular Formula

C11H16ClN

Molecular Weight

197.71

IUPAC Name

1-[(3-methylphenyl)methyl]cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-9-3-2-4-10(7-9)8-11(12)5-6-11;/h2-4,7H,5-6,8,12H2,1H3;1H

InChI Key

DJQQPGALHURPQO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CC2(CC2)N.Cl

solubility

not available

Origin of Product

United States

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